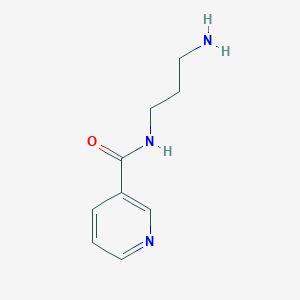

N-(3-aminopropyl)pyridine-3-carboxamide

Description

Properties

CAS No. |

135854-53-4 |

|---|---|

Molecular Formula |

C9H13N3O |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-(3-aminopropyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C9H13N3O/c10-4-2-6-12-9(13)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2,(H,12,13) |

InChI Key |

VOTVWGRMVIHZLI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NCCCN |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Carboxamide Derivatives with Varied Substituents

N-(2-Trifluoromethylphenyl)pyridine-3-carboxamide oxime

- Structure : Pyridine-3-carboxamide with a trifluoromethylphenyl group and oxime moiety.

- Molecular Formula : C₁₃H₁₀F₃N₃O.

- Applications : Exhibits antimicrobial activity against methicillin-resistant Staphylococcus epidermidis, with a molecular weight of 288.25 g/mol and a calculated partition coefficient (LogP) of 3.34, indicating moderate lipophilicity .

- Key Difference: The trifluoromethylphenyl group enhances steric bulk and electron-withdrawing effects compared to the aminopropyl chain in the target compound, likely influencing bioactivity.

N-(3,3-Diphenylpropyl)pyridine-3-carboxamide

- Structure : Pyridine-3-carboxamide with a diphenylpropyl chain.

- Key Difference: The diphenylpropyl substituent increases molecular weight (MW ≈ 348 g/mol) and lipophilicity (predicted LogP > 4), contrasting with the hydrophilic 3-aminopropyl group in the target compound .

N-(3-Methoxyiminopropyl)-4-(trifluoromethyl)pyridine-3-carboxamide

- Structure: Pyridine-3-carboxamide with a trifluoromethyl group at the 4-position and a methoxyimino-propyl chain.

- Molecular Formula : C₁₁H₁₂F₃N₃O₂.

- Properties: Higher polarity (PSA = 67.07 Ų) and moderate LogP (2.43) due to the trifluoromethyl and methoxyimino groups, which enhance metabolic stability in drug design .

Piperidine/Pyrrolidine-Containing Carboxamides

6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide

- Structure : Pyridine-3-carboxamide with a pyrrolidinyl-methylamine group.

- Applications : Investigated in drug development for its bicyclic amine structure, which may improve blood-brain barrier penetration .

- Key Difference: The pyrrolidine ring introduces rigidity and basicity, unlike the flexible 3-aminopropyl chain in the target compound .

N-Cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

- Structure : Piperidine-3-carboxamide with a cyclopropyl group and phenylpyridazinyl moiety.

- Molecular Formula : C₁₉H₂₂N₄O.

- Applications : Explored as a kinase inhibitor due to its bicyclic aromatic system and cyclopropyl substituent, which enhance target specificity .

Preparation Methods

Reaction Mechanism and Conditions

Pyridine-3-carboxylic acid is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). EDC (1.1–1.5 equivalents) and a catalytic amount of hydroxybenzotriazole (HOBt) are added to preactivate the acid for 30 minutes at 0–5°C. 3-Aminopropylamine (1.2 equivalents) is then introduced, and the reaction proceeds at room temperature for 12–24 hours. The base (e.g., triethylamine) neutralizes HCl generated during activation.

Example Procedure

-

Pyridine-3-carboxylic acid (1.0 mmol) and EDC (1.2 mmol) are stirred in 10 mL DMF with HOBt (0.1 mmol) .

-

After preactivation, 3-aminopropylamine (1.2 mmol) is added dropwise.

-

The mixture is stirred at 25°C for 18 hours, diluted with ethyl acetate, and washed with 5% NaHCO₃ and brine.

-

The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography (yield: 75–85%).

Optimization and Challenges

-

Solvent Selection : DMF enhances solubility but may complicate purification. Alternatives like THF or acetonitrile reduce side reactions.

-

Stoichiometry : Excess EDC (≥1.2 eq.) ensures complete activation, while limiting amine to 1.2 eq. minimizes dimerization.

-

Temperature Control : Reactions at 0°C improve selectivity but require longer durations.

Acid Chloride Mediated Synthesis

Activating pyridine-3-carboxylic acid as its acid chloride offers a high-yielding route. This method avoids carbodiimide reagents but requires stringent anhydrous conditions.

Protocol and Characterization

Pyridine-3-carboxylic acid is refluxed with thionyl chloride (SOCl₂) or oxalyl chloride to form pyridine-3-carbonyl chloride. The intermediate is reacted with 3-aminopropylamine in a non-polar solvent:

-

Pyridine-3-carboxylic acid (1.0 mmol) is stirred with SOCl₂ (5.0 mmol) at 70°C for 2 hours. Excess SOCl₂ is removed under vacuum.

-

The residue is dissolved in dry DCM , and 3-aminopropylamine (1.1 mmol) is added at 0°C.

-

After 4 hours, the mixture is washed with water, and the product is isolated via filtration (yield: 80–90%).

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.95 (s, 1H, pyridine-H), 8.60 (d, 1H, J = 4.8 Hz), 7.45 (m, 1H), 3.45 (q, 2H, J = 6.2 Hz, NHCH₂), 2.70 (t, 2H, J = 6.6 Hz, NH₂CH₂), 1.80 (quin, 2H, J = 6.4 Hz, CH₂CH₂CH₂).

-

IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

Limitations

-

Moisture sensitivity necessitates rigorous drying.

-

Acid chloride formation generates corrosive byproducts (HCl, SO₂).

Mixed Anhydride Method

A less common but effective approach involves generating a mixed anhydride intermediate using methacrylic anhydride or isobutyl chloroformate . This method, adapted from N-(3-aminopropyl)methacrylamide syntheses, avoids carbodiimides and acid chlorides.

Synthetic Route

-

Pyridine-3-carboxylic acid (1.0 mmol) and methacrylic anhydride (1.5 mmol) are combined in toluene (10 mL) with NaOH (2.0 mmol) at 0–5°C.

-

After 1 hour, 3-aminopropylamine (1.2 mmol) is added, and the reaction warms to 25°C for 5 hours.

-

The organic layer is washed with NaHCO₃, dried, and concentrated (yield: 70–78%).

Advantages

-

Mild conditions suitable for acid-sensitive substrates.

-

Scalable for industrial production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Cost | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | 75–85 | High | Moderate | Lab-scale |

| Acid Chloride | 80–90 | High | Low | Industrial |

| Mixed Anhydride | 70–78 | Moderate | Low | Industrial |

-

Carbodiimide Coupling : Preferred for small-scale syntheses due to ease of purification.

-

Acid Chloride Route : Optimal for high-throughput production despite safety concerns.

-

Mixed Anhydride : Balances cost and scalability but requires precise stoichiometry.

Emerging Catalytic Approaches

Recent advances in magnetic nanoparticle (MNP)-supported catalysts suggest potential for greener syntheses. For example, Fe₃O₄–Si–(CH₂)₃–NCH–Ph–OMe MNPs could catalyze amide bond formation under solvent-free conditions, though this remains unexplored for this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-aminopropyl)pyridine-3-carboxamide derivatives?

- Methodological Answer : Microwave-assisted synthesis is a common approach for related compounds. For example, VBC/DVB copolymers modified with N-(3-aminopropyl) analogs (e.g., pipecoline or pyrrolidinone derivatives) were synthesized using microwave reactors (100 W, 10 min) to achieve high modification yields (69–88%) . A general procedure involves swelling the polymer backbone with the amine, followed by microwave irradiation and thorough washing. For small-molecule analogs, nucleophilic substitution or carboxamide coupling under mild conditions (e.g., sodium borohydride reduction or amine-alcohol reactions) may be adapted .

Q. How can the structural integrity and purity of N-(3-aminopropyl)pyridine-3-carboxamide be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Purity assessment (≥98% purity criteria are standard for related compounds) .

- NMR : Confirm functional group integration (e.g., aminopropyl and pyridine protons).

- FT-IR : Verify carboxamide C=O stretching (~1650 cm⁻¹) and amine N-H bands.

- Elemental Analysis : Validate empirical formula consistency .

Q. What safety protocols are critical when handling N-(3-aminopropyl)pyridine-3-carboxamide?

- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact, as structurally similar amines (e.g., N-(3-aminopropyl)cyclohexylamine) are known to interfere with biochemical pathways . Dispose of waste via approved hazardous chemical protocols, and work in a fume hood during synthesis .

Advanced Research Questions

Q. How can the metal ion sorption capacity of N-(3-aminopropyl)pyridine-3-carboxamide-functionalized polymers be optimized?

- Methodological Answer :

- Microwave Parameters : Adjust power (e.g., 100–150 W) and irradiation time (10–15 min) to enhance amine grafting efficiency .

- pH Optimization : Test sorption at varying pH levels (e.g., Ag(I) recovery peaks in chloride solutions at pH 2–3) .

- Competitive Ion Studies : Evaluate selectivity by spiking solutions with competing ions (e.g., Cu(II), Pb(II)) and measure distribution coefficients (e.g., trans-1,4-diaminocyclohexane resin showed >90% Ag(I) selectivity over Cu/Pb/Zn) .

Q. What kinetic models best describe the sorption mechanism of Ag(I) using this compound?

- Methodological Answer : The pseudo-first-order kinetic model is widely applicable. For example, Ag(I) sorption data for related resins (e.g., N-(3-aminopropyl)-2-pipecoline) fit this model with R² > 0.98, indicating chemisorption dominance . To apply:

- Collect time-dependent sorption data.

- Linearize using , where and are equilibrium/time-dependent sorption capacities.

- Calculate rate constants () and compare across functional group variants .

Q. How can researchers design experiments to assess the impact of functional group modifications on efficacy?

- Methodological Answer :

- Comparative Synthesis : Prepare derivatives with varying amines (e.g., pipecoline vs. pyrrolidinone) and quantify modification yields (69–88% in microwave synthesis) .

- Structure-Activity Relationships (SAR) : Correlate functional group electronegativity/steric effects with sorption capacity (e.g., trans-1,4-diaminocyclohexane resins achieved 130.7 mg Ag(I)/g vs. 105.4 mg/g for pipecoline analogs) .

- Computational Modeling : Use DFT to predict binding affinities of pyridine-carboxamide motifs with target metal ions .

Q. What strategies enhance selectivity for Ag(I) in complex matrices (e.g., industrial leachates)?

- Methodological Answer :

- Pre-Treatment : Remove interfering ions via precipitation (e.g., sulfides for Cu(II)) or pH adjustment.

- Functional Group Tuning : Introduce sulfur-containing moieties (e.g., thiols) to leverage Ag(I)’s thiophilicity, as seen in thiazolo-pyridine derivatives .

- Column Chromatography : Use ion-exchange resins in HCl/NaOH cycles to regenerate selectivity (3 cycles shown to maintain >85% Ag(I) recovery) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.